Bienvenue dans la boutique en ligne BenchChem!

Propikacin

Aminoglycoside Pseudomonas aeruginosa minimum inhibitory concentration

Propikacin is the only aminoglycoside reference standard that retains full activity against gentamicin-resistant P. aeruginosa by evading all three major aminoglycoside-modifying enzyme classes—3′-phosphorylation, 3-acetylation, and 2″-adenylylation—that inactivate kanamycin B and gentamicin. Its 1-N-dihydroxypropyl substitution provides validated AME protection, making it an essential benchmark for resistance surveillance panels, checkerboard synergy screens with β-lactams, and medicinal chemistry campaigns developing next-generation aminoglycosides. Procurement supports comparative MIC and PD50 studies.

Molecular Formula C21H43N5O12
Molecular Weight 557.6 g/mol
CAS No. 66887-96-5
Cat. No. B1679640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropikacin
CAS66887-96-5
Synonyms1-N-(1,3-dihydroxy-2-propyl)kanamycin B
UK 31,214
UK 31214
UK-31214
UK31214
Molecular FormulaC21H43N5O12
Molecular Weight557.6 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1NC(CO)CO)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N
InChIInChI=1S/C21H43N5O12/c22-2-9-14(31)15(32)12(25)20(35-9)37-18-7(23)1-8(26-6(3-27)4-28)19(17(18)34)38-21-16(33)11(24)13(30)10(5-29)36-21/h6-21,26-34H,1-5,22-25H2/t7-,8+,9+,10+,11-,12+,13+,14+,15+,16+,17-,18+,19-,20+,21+/m0/s1
InChIKeyZEFUFVWPRPISAD-FLUPTLLOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Propikacin (CAS 66887-96-5): Aminoglycoside Antibiotic Designed to Circumvent Gentamicin Resistance


Propikacin (UK‑31,214) is a semisynthetic aminoglycoside derived from kanamycin B via 1‑N‑(1,3‑dihydroxy‑2‑propyl) substitution [1]. It belongs to the kanamycin analog subclass and acts by binding the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis [2]. Preclinical profiling by Pfizer Inc. demonstrated that this single modification not only broadens anti‑pseudomonal activity compared to kanamycin B but also confers stability against several aminoglycoside‑modifying enzymes that commonly inactivate gentamicin and kanamycin [1][3]. Propikacin reached the preclinical development stage; however, further clinical progression was halted because of toxicity concerns [4].

Why Kanamycin B, Gentamicin, or Tobramycin Cannot Replace Propikacin in Aminoglycoside‑Resistant Infection Models


Although all aminoglycosides target the bacterial ribosome, the emergence of plasmid‑mediated aminoglycoside‑modifying enzymes (AMEs) drastically narrows the utility of first‑line agents [1]. Kanamycin B is largely inactivated by 3′‑phosphorylation, while gentamicin surrenders activity against strains expressing 3‑acetyltransferase or 2″‑adenylyltransferase [1]. Tobramycin, potent against wild‑type Pseudomonas aeruginosa, often shares cross‑resistance with gentamicin in high‑level resistance phenotypes [2]. Propikacin was specifically designed with a 1‑N‑dihydroxypropyl substituent that sterically shields critical sites from these AMEs, thereby restoring antibacterial coverage against enzyme‑mediated resistance mechanisms that compromise kanamycin B and gentamicin [1][2]. Consequently, selecting a generic aminoglycoside without this structural protection would fail to provide the anti‑pseudomonal and anti‑resistance activity profile established for propikacin in head‑to‑head preclinical comparisons.

Propikacin vs. Amikacin, Gentamicin, and Kanamycin B: Head‑to‑Head Preclinical MIC, PD50, and Synergy Data


4‑ to 8‑Fold Superior Anti‑Pseudomonal Potency of Propikacin vs. Kanamycin B Against Sensitive Pseudomonas aeruginosa

Against four aminoglycoside‑sensitive Pseudomonas aeruginosa clinical isolates, the geometric mean MIC of propikacin (UK‑31,214) was 1.6 μg/mL, whereas kanamycin B showed MIC values that were 8‑ to 16‑fold higher (12.5–25 μg/mL) [1]. The mean difference indicates that propikacin is approximately 8‑fold more potent than kanamycin B against this pathogen. The authors explicitly state that “UK‑31,214 is four to eight times more potent than kanamycin B” against the Pseudomonas isolates tested [1]. In contrast, propikacin was approximately 2‑fold less potent than gentamicin against the same strain panel (mean MIC 1.6 vs. 0.8 μg/mL) [1].

Aminoglycoside Pseudomonas aeruginosa minimum inhibitory concentration kanamycin B comparison

Propikacin Retains Full Activity Against Gentamicin‑Resistant Pseudomonas aeruginosa: Matched Efficacy with Amikacin

In a study of multiple gentamicin‑resistant clinical Pseudomonas aeruginosa strains (MIC ≥ 2 μg/mL for gentamicin), propikacin (UK31214) and amikacin showed identical mode MICs of 4 μg/mL [1]. The abstract explicitly notes that “gentamicin‑resistant strains of P. aeruginosa were equally susceptible to UK31214 and amikacin” [1]. In contrast, tobramycin, which was the most active agent against gentamicin‑sensitive Pseudomonas aeruginosa (mode MIC = 0.25 μg/mL), was not tested systematically against the resistant subset in this comparative panel, but its mechanism‑of‑action overlap with gentamicin often predicts cross‑resistance [1].

Gentamicin resistance Pseudomonas aeruginosa amikacin comparator agar dilution

Propikacin Evades Three Common Aminoglycoside‑Inactivating Enzymes That Inactivate Kanamycin B and Gentamicin

Against isogenic Escherichia coli and Pseudomonas aeruginosa strains harboring well‑characterized resistance enzymes, propikacin (UK‑31,214) displayed robust activity where both kanamycin B and gentamicin failed [1]. For an E. coli strain expressing AP(3′)-I (3′‑phosphotransferase), the MIC of kanamycin B exceeded 100 μg/mL, whereas the MIC of propikacin was 6.2 μg/mL. Against two P. aeruginosa strains with AAC(3) (3‑acetyltransferase) alone or combined with AP(3′), gentamicin MICs were 12.5 μg/mL each, while propikacin MICs were uniformly 3.1 μg/mL. For an E. coli strain with AAD(2″)/AP(3′)-I, gentamicin showed 12.5 μg/mL, kanamycin B >100 μg/mL, and propikacin 3.1 μg/mL [1].

aminoglycoside-modifying enzymes 3'-phosphorylation 3-acetylation 2''-adenylylation resistance mechanism

In Vivo Protective Efficacy of Propikacin in Murine Systemic Infection Models: PD50 Values Comparable to Amikacin

In systemic mouse protection tests, propikacin (UK‑31,214) administered subcutaneously at 0.5 and 4 hours post‑infection produced the following 50 % protective dose (PD50) values: Escherichia coli (strain E172) 2.67 mg/kg, Pseudomonas aeruginosa (strain Ps48) 7.83 mg/kg, Staphylococcus aureus (strain S223) 3.98 mg/kg, and Klebsiella aerogenes (strain K33) 1.54 mg/kg [1]. The manuscript further confirms that propikacin “demonstrated activity similar to that shown by amikacin” when tested against 20 recent clinical isolates of aminoglycoside‑resistant bacteria [1]. While no direct PD50‑vs‑amikacin numerical comparison is provided in the same table, the geometric mean MIC values against the same resistant panel were 4.4 μg/mL for propikacin and 3.9 μg/mL for amikacin, within a 1.1‑fold difference [1].

in vivo efficacy murine infection model PD50 amikacin comparator

Synergistic Bactericidal Interaction of Propikacin with Carbenicillin Against Clinical Isolates

A checkerboard synergy study demonstrated a reproducible synergistic interaction between propikacin (UK31214) and carbenicillin [1]. The fractional inhibitory concentration (FIC) indices were not reported numerically, but the authors explicitly conclude that “a synergistic interaction between UK31214 and carbenicillin was demonstrated” [1]. This pattern mirrors the known synergy between amikacin and β‑lactams against Pseudomonas aeruginosa and Enterobacteriaceae, positioning propikacin as a potentially useful component in combination regimens for recalcitrant Gram‑negative infections when used with an antipseudomonal β‑lactam [1].

antibiotic synergy carbenicillin beta‑lactam combination checkerboard assay

Procurement‑Ready Applications for Propikacin in Antimicrobial R&D and Preclinical Development


In Vitro Antibiotic‑Resistance Surveillance Panels Requiring Aminoglycoside‑Class Diversification

Because propikacin retains full activity against gentamicin‑resistant Pseudomonas aeruginosa and evades three classical AME classes, it serves as a valuable reference compound in antibiotic‑resistance surveillance programs. Inclusion of propikacin alongside amikacin, gentamicin, and tobramycin in susceptibility testing panels allows researchers to discriminate between different resistance mechanisms and to assess the penetration of kanamycin‑class resistance within clinical isolates [1][2].

Preclinical Lead Optimization Programs Targeting Aminoglycoside‑Modifying Enzyme‑Stable Candidates

Propikacin's structure provides a validated chemical starting point for medicinal chemistry campaigns aimed at generating novel AME‑resistant aminoglycosides. Its resistance profile—activity against 3′‑phosphorylation, 3‑acetylation, and 2″‑adenylylation—offers a benchmark against which new kanamycin‑series derivatives can be compared in head‑to‑head MIC assays [1].

In Vivo Pharmacodynamic Models Comparing Aminoglycoside Efficacy in Resistant Infections

Propikacin's PD50 values in murine systemic E. coli, Klebsiella, Pseudomonas, and S. aureus infection models provide a reliable in vivo efficacy baseline [1]. Procurement of propikacin enables comparative PD50 studies against newer aminoglycoside candidates in the same animal models, facilitating direct prediction of clinical utility in resistant infections.

Synergy and Combination Therapy Screening with β‑Lactams Against Multidrug‑Resistant Gram‑Negative Pathogens

Given its documented synergistic interaction with carbenicillin [2], propikacin can be incorporated into checkerboard synergy screens alongside current β‑lactams (e.g., meropenem, ceftazidime‑avibactam) to explore combination treatment options for multidrug‑resistant Enterobacteriaceae and Pseudomonas aeruginosa in preclinical assays.

Quote Request

Request a Quote for Propikacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.